Saracatinib Difumarate

NSCLC EGFR/Src Crosstalk Target Engagement

Researchers requiring selective Src family kinase interrogation face a challenge: promiscuous inhibitors like dasatinib introduce confounding off-target effects, while many Src tools lack adequate pharmacokinetics for chronic in vivo studies. Saracatinib difumarate solves this with: • Selective Src family inhibition (c-Src, Lck, c-YES, Lyn, Fyn, Fgr, Blk; IC50 2.7-11 nM) while sparing Abl (IC50 30 nM) and EGFR (IC50 66 nM) • Unique Src/EGFR crosstalk interrogation capability not shared by dasatinib • Extended t½ (~40 h) enabling once-daily oral dosing in rodent models • Superior DMSO solubility (83.33 mg/mL) for high-throughput screening workflows Supplied as ≥98% pure solid with comprehensive analytical documentation. Ideal for long-term in vivo efficacy studies and chemical genetic screens.

Molecular Formula C35H40ClN5O13
Molecular Weight 774.2 g/mol
CAS No. 893428-72-3
Cat. No. B1194694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaracatinib Difumarate
CAS893428-72-3
Molecular FormulaC35H40ClN5O13
Molecular Weight774.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
InChIKeyOQXMMAQEMJUIQM-LVEZLNDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saracatinib Difumarate (893428-72-3) | Potent Src Family Kinase Inhibitor with Defined Selectivity Profile


Saracatinib difumarate (AZD0530 difumarate) is an orally bioavailable small-molecule inhibitor that targets the Src family of non-receptor tyrosine kinases (SFKs) [1]. It acts as an ATP-competitive inhibitor, potently suppressing the catalytic activity of multiple SFK members including c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk, with reported IC50 values ranging from 2.7 to 11 nM in cell-free enzymatic assays [1][2]. Relative to other tyrosine kinases, the compound exhibits substantially higher selectivity for the SFK subfamily, with notably lower activity against Abl (IC50: 30 nM) and EGFR (IC50: 66 nM) .

Critical Differentiation: Why Saracatinib Difumarate Cannot Be Interchanged with Other Src Inhibitors


The Src inhibitor class (including dasatinib, bosutinib, and saracatinib) exhibits substantial heterogeneity in target engagement, cellular mechanism, and therapeutic application. Saracatinib difumarate (CAS 893428-72-3) is differentiated by its unique balance of Src/Abl dual inhibition, its capacity for concurrent EGFR modulation in specific cellular contexts, and its distinct pharmacokinetic profile characterized by a long half-life (~40h) suitable for once-daily oral dosing [1][2]. Substituting it with a more promiscuous inhibitor like dasatinib or a Src-selective tool compound may result in different biological outcomes, potentially confounding experimental interpretation and yielding inconsistent in vivo efficacy [3]. The following quantitative evidence establishes precisely where saracatinib difumarate's performance deviates meaningfully from that of its closest comparators.

Saracatinib Difumarate: Quantitative Evidence of Differentiation from Dasatinib and Bosutinib


Superior EGFR Engagement in Live Cell Lysates vs. Dasatinib

In head-to-head cell-based assays using NSCLC models, saracatinib difumarate and bosutinib, but not dasatinib, efficiently reduced EGFR activation. While all three compounds directly inhibit EGFR kinase variants in cell-free assays, only saracatinib demonstrated significant EGFR pathway suppression in live cell lysates [1].

NSCLC EGFR/Src Crosstalk Target Engagement

Reduced Non-Src Kinase Inhibition Compared to Dasatinib and Bosutinib

Saracatinib difumarate demonstrates a narrower kinase inhibition profile than dasatinib or bosutinib, with significantly higher IC50 values against non-Src family kinases. Specifically, saracatinib's IC50 for Abl is 30 nM and for EGFR is 66 nM, whereas dasatinib exhibits IC50 values of <1 nM for Abl and <1 nM for Src, indicating a broader inhibition profile [1][2]. Bosutinib also exhibits potent dual Src/Abl inhibition (Src IC50: 1.2 nM; Abl IC50: 2.4 nM) [3]. This differential selectivity allows for more precise dissection of Src-specific signaling pathways.

Kinase Selectivity Off-target Activity Chemical Biology

Enhanced Solubility of the Difumarate Salt Form in DMSO

The difumarate salt form of saracatinib (CAS 893428-72-3) exhibits superior solubility in DMSO compared to the free base form of bosutinib, facilitating the preparation of concentrated stock solutions for in vitro experiments. Saracatinib difumarate is soluble in DMSO at 83.33 mg/mL, while bosutinib free base is soluble at 47 mg/mL in DMSO .

Formulation Solubility Sample Preparation

Distinct In Vivo Pharmacokinetic Profile with Long Half-Life

Saracatinib difumarate exhibits a long terminal half-life of approximately 40 hours in humans, supporting once-daily oral dosing [1]. In contrast, dasatinib has a significantly shorter half-life of 3-5 hours, requiring twice-daily dosing in some clinical contexts [2]. This pharmacokinetic difference directly impacts dosing regimen design and sustained target coverage.

Pharmacokinetics Oral Bioavailability Drug Discovery

Saracatinib Difumarate: Optimized Use Cases for Research and Drug Discovery


Dissecting Src-Dependent Signaling in EGFR-Mutant Cancers

For researchers investigating the interplay between Src family kinases and EGFR signaling, saracatinib difumarate is the preferred tool compound. As established in Section 3, saracatinib uniquely suppresses EGFR activation in live cell lysates, a property not shared by dasatinib [1]. This allows for the specific interrogation of Src/EGFR crosstalk in NSCLC and other EGFR-driven cancer models without confounding off-target effects.

Preclinical In Vivo Studies Requiring Once-Daily Oral Dosing

Saracatinib difumarate's extended half-life (~40h) and established oral bioavailability make it ideal for long-term in vivo efficacy studies in rodents [2]. The simplified once-daily dosing regimen reduces animal handling stress and ensures sustained target coverage compared to inhibitors requiring more frequent administration. This pharmacokinetic profile is particularly advantageous for chronic disease models or combination therapy studies.

In Vitro Assays Requiring High Solubility and Low Solvent Artifacts

The superior DMSO solubility of saracatinib difumarate (83.33 mg/mL) compared to bosutinib free base (47 mg/mL) enables the preparation of highly concentrated stock solutions . This property is critical for high-throughput screening, dose-response studies in sensitive cell lines, and assays where minimizing solvent concentration is essential to avoid cytotoxicity or confounding biological effects.

Src Kinase Selectivity Profiling in Multi-Kinase Inhibitor Panels

When building a panel of kinase inhibitors to deconvolute signaling pathways, saracatinib difumarate serves as a more selective Src family probe than broader inhibitors like dasatinib. Its higher IC50 values against Abl (30 nM) and EGFR (66 nM) mean it can be used at concentrations that potently inhibit Src while sparing other kinases, reducing false-positive hits in chemical genetic screens [3].

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